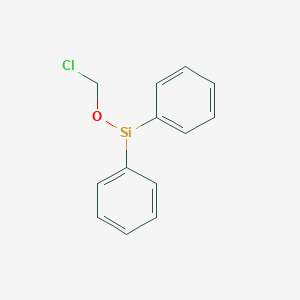
CID 70452135
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 70452135” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of various compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 70452135 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of phenyl-containing diamine substances, oxygen-containing heterocyclic compounds, polyamino organic matter, active group-containing compounds, end-capping reagents, and solvents. The process typically involves dissolving the phenyl-containing diamine substance and other reactants in a medium-high boiling point solvent, followed by a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
CID 70452135 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The reactions involving this compound typically use reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions may vary, including temperature, pressure, and solvent choice, to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
CID 70452135 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: This compound is used in the production of materials and chemicals with specific properties, making it valuable in industrial applications
Mechanism of Action
The mechanism of action of CID 70452135 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique properties and reactivity make it a valuable tool for scientists and researchers, contributing to advancements in chemistry, biology, medicine, and industrial applications.
Properties
Molecular Formula |
C13H12ClOSi |
|---|---|
Molecular Weight |
247.77 g/mol |
InChI |
InChI=1S/C13H12ClOSi/c14-11-15-16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
MJTNFWKUSJOGBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2R)-2,4,6-Trimethyl-2,3-dihydro-1H-inden-5-yl]ethan-1-ol](/img/structure/B14654265.png)
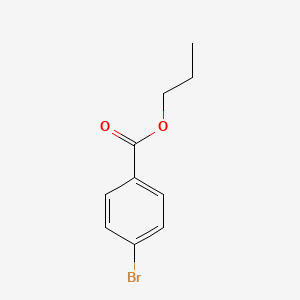
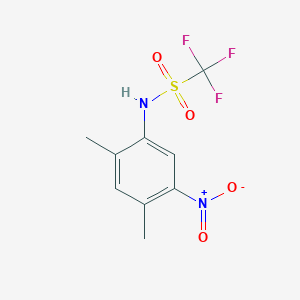
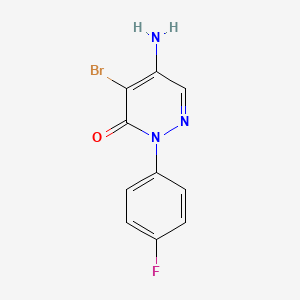
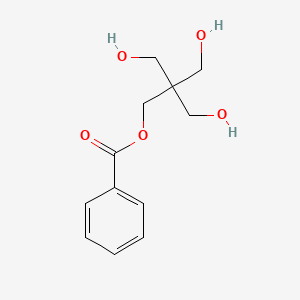
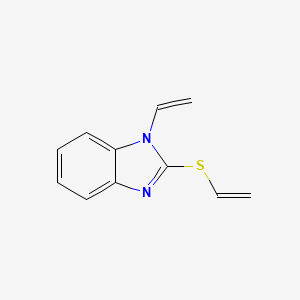
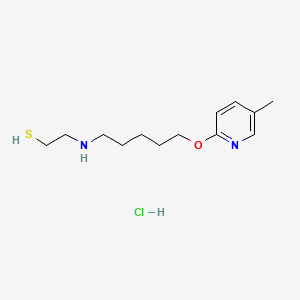
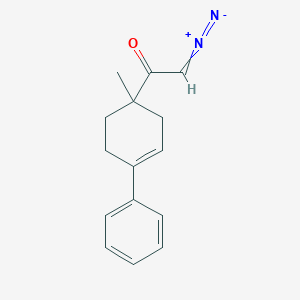

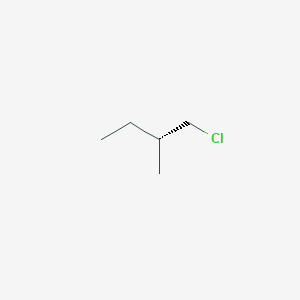

![2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one](/img/structure/B14654358.png)

![[2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14654367.png)
